4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the empirical formula C17H17ClO4 It is a solid at room temperature and is known for its unique chemical structure, which includes a chlorophenoxy group and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be compared with similar compounds such as:
4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-[2-(3-chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
3-(4-chlorophenoxy)-1,2-propanediol: Contains a chlorophenoxy group but with a different overall structure.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and potential reactivity.
Properties
IUPAC Name |
4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJKMPALVJSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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